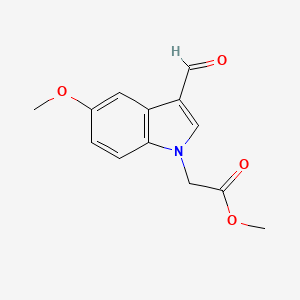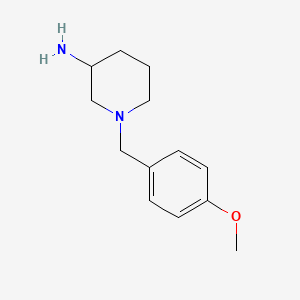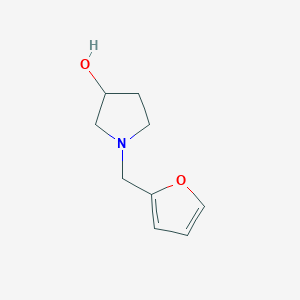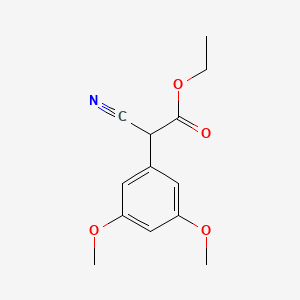
Methyl-(3-Formyl-5-Methoxy-1H-Indol-1-yl)acetat
Übersicht
Beschreibung
Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate is an indole derivative, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of pharmaceuticals and other biologically active compounds
Wirkmechanismus
Target of Action
Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate may also interact with various targets in the body.
Mode of Action
It is known that indole derivatives can interact with their targets in a variety of ways, leading to different biological effects . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate, as an indole derivative, may affect various biochemical pathways. Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate could potentially influence a wide range of biochemical processes.
Result of Action
The molecular and cellular effects of Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. Given the diverse biological activities of indole derivatives , the effects of Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate could potentially be quite varied.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate. For instance, storage temperature can affect the stability of certain indole derivatives . Additionally, the biological environment in which Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate acts, including the presence of other molecules and the pH of the surroundings, could influence its efficacy and mode of action.
Biochemische Analyse
Biochemical Properties
Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the oxidative stress levels within cells, thereby protecting them from damage. Additionally, methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate has been observed to bind with certain proteins involved in cell signaling pathways, influencing their activity and downstream effects .
Cellular Effects
The effects of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell survival and proliferation. Furthermore, methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme involved. For example, methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate has been found to inhibit the activity of certain kinases, thereby modulating cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing oxidative stress and promoting cell survival. At high doses, methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which adverse effects become prominent .
Metabolic Pathways
Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. Additionally, methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters and organic cation transporters. Once inside the cell, methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate exhibits specific subcellular localization patterns, which can affect its activity and function. This compound has been found to localize primarily within the cytoplasm and the nucleus, where it can interact with various biomolecules. The subcellular localization of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for the compound’s biological activity, as they determine the specific biomolecules it can interact with .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific reaction conditions for synthesizing methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate may include the use of acetic acid and hydrochloric acid under reflux .
Industrial Production Methods
Industrial production of indole derivatives, including methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate, often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions
Major Products Formed
Oxidation: The major product is methyl (3-carboxy-5-methoxy-1H-indol-1-yl)acetate.
Reduction: The major product is methyl (3-hydroxymethyl-5-methoxy-1H-indol-1-yl)acetate.
Substitution: The products vary depending on the substituent introduced
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (3-formyl-1H-indol-1-yl)acetate
- 5-Methoxyindole-3-carboxaldehyde
- Ethyl 1H-indole-3-carboxylate
Uniqueness
Methyl (3-formyl-5-methoxy-1H-indol-1-yl)acetate is unique due to the presence of both formyl and methoxy groups on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
IUPAC Name |
methyl 2-(3-formyl-5-methoxyindol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-10-3-4-12-11(5-10)9(8-15)6-14(12)7-13(16)18-2/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHXMSODNQWEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2C=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[3-(Trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B1370507.png)
![1-[(2,4-Dimethylphenyl)methyl]piperidin-4-ol](/img/structure/B1370508.png)
![4-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1370509.png)


![1-[(2,5-Dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1370512.png)
![1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1370519.png)
![1-[(4-Bromothiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1370520.png)
![1-[(4-Bromothiophen-2-yl)methyl]pyrrolidin-3-ol](/img/structure/B1370521.png)
![1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-amine](/img/structure/B1370523.png)
![1-[(4-Bromothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1370525.png)



